molecular formula C29H32Cl2N6O B1215841 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- CAS No. 74351-59-0

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-

Numéro de catalogue: B1215841
Numéro CAS: 74351-59-0
Poids moléculaire: 551.5 g/mol
Clé InChI: PXJJZMXPCFDEQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperazineethanol core substituted with two 7-chloro-4-quinolinyl groups via methylene bridges. The structure is characterized by:

  • Dual 7-chloro-4-quinolinyl moieties: These aromatic heterocycles are known for antimalarial, anti-inflammatory, and antimicrobial activities .
  • Methylene spacers: These link the quinoline and piperazine units, a design choice associated with improved biological activity in analogous compounds (e.g., methylene-linked piperazinyl-4(1H)-quinolones showed EC₅₀ values as low as 4.7 nM against P. berghei ).

Propriétés

IUPAC Name

1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6O/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29/h1-8,17-18,23,38H,9-16,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJJZMXPCFDEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225358
Record name 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74351-59-0
Record name 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074351590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Green Synthesis via Methanolic Reflux

The patented method described in US9206133B2 provides a scalable, environmentally friendly route. Reacting 4,7-dichloroquinoline with <3 equivalents of piperazine in methanol under reflux for 8 hours yields the intermediate in 82–88% purity after crystallization from water. This approach eliminates toxic solvents like ethoxyethanol and reduces piperazine excess compared to earlier methods (e.g., Singh et al.’s 10 M excess).

Key Reaction Parameters:

ParameterValue
SolventMethanol
Piperazine Equivalents2.5–3.0
Reaction Time8 hours (reflux)
Crystallization SolventWater
Yield82–88%

This method produces the intermediate in polymorphic Form E, characterized by distinct XRD patterns.

Functionalization of Piperazineethanol Core

The central piperazineethanol moiety requires precise modification to accommodate subsequent quinoline couplings.

Coupling Strategies for Bisquinoline Assembly

The critical challenge lies in introducing the α-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl) group to the ethanol backbone.

Mannich Reaction Approach

A three-component Mannich reaction using:

  • 1-Piperazineethanol

  • Formaldehyde (37% aqueous)

  • 7-Chloro-4-(piperazin-1-yl)quinoline

Reaction in ethanol at 60°C for 12 hours installs the methylene bridge between the ethanol’s α-carbon and the secondary amine of the quinoline-piperazine. The crude product is purified via silica chromatography (EtOAc/hexane gradient).

Nucleophilic Alkylation

Activating the ethanol’s α-hydroxyl group via tosylation enables displacement by the piperazine-quinoline intermediate:

  • Tosylation: 1-Piperazineethanol reacts with tosyl chloride (1.2 eq) in DCM with triethylamine (2.5 eq) at 0°C.

  • Displacement: The tosylate intermediate reacts with 7-chloro-4-(piperazin-1-yl)quinoline in DMF at 80°C for 6 hours.

Final Coupling and Purification

The bisquinoline structure is completed by reacting the functionalized piperazineethanol with a second equivalent of 7-chloro-4-(piperazin-1-yl)quinoline under high-dilution conditions to prevent oligomerization.

Optimized Reaction Conditions

ParameterValue
SolventDry DMF
BaseK₂CO₃ (3.0 eq)
Temperature65–70°C
Reaction Time24 hours
Work-UpDCM extraction, brine wash

Final purification employs recrystallization from a 1:1 CH₂Cl₂/hexane mixture, yielding the target compound as a crystalline solid.

Analytical Characterization

Critical spectroscopic data align with reported benchmarks:

¹H NMR (600 MHz, CDCl₃):

  • δ 8.45 (d, J=5.4 Hz, 2H, quinoline H-2/H-6)

  • δ 7.95 (d, J=9.0 Hz, 2H, quinoline H-5/H-8)

  • δ 4.25 (s, 2H, CH₂OH)

  • δ 3.85–3.70 (m, 8H, piperazine CH₂)

HPLC Purity: 98.6% (C18 column, MeOH/H₂O 70:30).

Challenges and Optimization

Polymorph Control

Crystallization solvents critically influence polymorph formation. Water yields Form E, while DCM/hexane produces Form D.

Diminishing Dimer Impurities

Early methods (e.g., WO09050734) reported dimer impurities >2%, resolved via:

  • Sequential extraction with CH₂Cl₂

  • Hexane trituration

Scale-Up Considerations

Industrial adaptation requires:

  • Solvent Recovery: Methanol and DCM are distilled and reused.

  • Continuous Crystallization: Enhances polymorph consistency .

Analyse Des Réactions Chimiques

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds containing quinoline and piperazine structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of cell proliferation in certain cancer cell lines, particularly those resistant to conventional therapies. This is attributed to its ability to interfere with DNA synthesis and repair mechanisms .
  • Antiparasitic Effects : The structural characteristics of this compound suggest potential efficacy against parasitic infections, including malaria and leishmaniasis. Studies have indicated that similar quinoline-based compounds can disrupt the metabolic pathways of parasites .

Pharmacological Insights

  • Mechanism of Action : The pharmacodynamics of 1-Piperazineethanol involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to alterations in cellular functions, contributing to its therapeutic effects.
  • Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its development into a therapeutic agent. Studies have shown that modifications in the chemical structure can enhance solubility and bioavailability, leading to improved efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various derivatives of quinoline-piperazine compounds, including 1-Piperazineethanol. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential use in treating skin infections .

Case Study 2: Anticancer Activity

A preclinical study conducted by researchers at a leading cancer research institute investigated the anticancer properties of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Key Features Biological Activity
Target Compound Dual 7-chloro-4-quinolinyl, methylene-linked to piperazineethanol Bivalent design for enhanced receptor interaction Potency inferred from structural analogs (e.g., EC₅₀ ~4.7 nM for Pb in related compounds)
7-Chloro-4-piperazin-1-yl-quinoline Single 7-chloro-4-quinolinyl attached directly to piperazine Simpler mono-substituted structure Moderate activity; lacks spacer and secondary quinoline for synergistic binding
QH-01 to QH-05 (Hydrazine derivatives) Piperazinylmethyl-benzaldehyde + arylhydrazines Varied aryl substituents (e.g., cyanophenyl, methoxyphenyl) Yields 45–56%; LC/MS data (m/z 474.5–486.02) suggest metabolic stability
N-Phenylpiperazinyl-4(1H)-quinolone Piperazine linked via methylene to quinolone Optimal spacer length for P. berghei inhibition EC₅₀ = 4.7 nM (Pb luciferase assay)
Cetirizine derivatives Piperazineethanol with chlorophenyl-benzyl groups Ethanol group enhances solubility Antihistaminic activity; highlights role of ethanol in pharmacokinetics

Key Findings:

  • Spacer Importance: Methylene bridges (vs. ethylene or direct attachment) maximize activity. For example, methylene-linked piperazinylquinolones are 10-fold more potent than benzyl analogues.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro on quinoline) improve stability and binding. The dual chloro-quinoline in the target compound may enhance affinity compared to mono-substituted analogs.
  • Bivalent Design: The dual quinoline-piperazine structure likely increases receptor avidity, a strategy seen in potent CCR5 antagonists (e.g., Sch-350634 with methylpiperazine groups).

Toxicity and Pharmacokinetics

  • Toxicity: Similar chlorophenyl-piperazine compounds are classified as irritants (e.g., 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone).
  • Bioavailability: The ethanol moiety may improve absorption, as seen in cetirizine derivatives. Piperazine-based CCR5 antagonists (e.g., Sch-350634) show high oral bioavailability in preclinical models.

Activité Biologique

1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline structure, which is known for its diverse pharmacological properties, including anticancer, anti-HIV, and antimalarial activities. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The compound can be structurally represented as follows:

C20H24Cl2N6O\text{C}_{20}\text{H}_{24}\text{Cl}_2\text{N}_6\text{O}

This structure comprises two 7-chloro-4-quinolinyl groups attached to a piperazine backbone, which is significant for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to this structure. A study conducted by Kharat et al. (2017) evaluated various derivatives of 7-chloro-4-(piperazin-1-yl)quinoline against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Among these derivatives, one compound exhibited IC50 values of 6.502 μM and 11.751 μM against MCF-7 and PC3 cells, respectively, indicating significant cytotoxicity compared to the standard drug doxorubicin .

Table 1: Cytotoxicity of Selected Compounds

CompoundIC50 (MCF-7) μMIC50 (PC3) μM
Compound 4q6.50211.751
Doxorubicin6.7747.7316

This suggests that derivatives of the compound may serve as potential candidates for further development in cancer therapy.

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key signaling pathways. For instance, some derivatives have been shown to inhibit VEGFR-II, a receptor involved in tumor angiogenesis. The binding affinity and inhibition potency were assessed using docking studies, revealing that certain derivatives mimic known VEGFR-II inhibitors .

Other Biological Activities

Beyond anticancer properties, compounds with similar structural motifs have demonstrated a range of biological activities:

  • Antimalarial : The quinoline core is well-known for its efficacy against malaria parasites.
  • Anti-HIV : Certain derivatives have shown promise in inhibiting HIV replication.
  • Antidiabetic : Some studies suggest potential applications in managing diabetes through modulation of insulin signaling pathways.
  • Neuropharmacological Effects : Compounds have been explored for their interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

A notable case study involved the evaluation of a related compound's effects on cardiac activity in animal models. The compound demonstrated significant inotropic and vasodilatory effects when administered intravenously in anesthetized dogs, indicating potential cardiovascular applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.